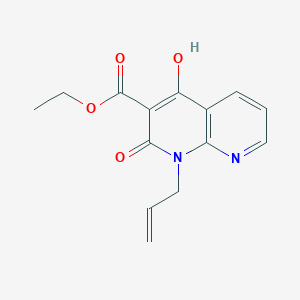

Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

CAS No.: 82360-75-6

Cat. No.: VC2676493

Molecular Formula: C14H14N2O4

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82360-75-6 |

|---|---|

| Molecular Formula | C14H14N2O4 |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | ethyl 4-hydroxy-2-oxo-1-prop-2-enyl-1,8-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C14H14N2O4/c1-3-8-16-12-9(6-5-7-15-12)11(17)10(13(16)18)14(19)20-4-2/h3,5-7,17H,1,4,8H2,2H3 |

| Standard InChI Key | KYJPRYMNFSDIQY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CC=C)O |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CC=C)O |

Introduction

Chemical Identity and Physical Properties

Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is identified by the CAS number 82360-75-6. It belongs to the broader family of naphthyridines, which are bicyclic compounds containing two nitrogen atoms in an eight-membered aromatic system. Specifically, this compound features a 1,8-naphthyridine core structure, indicating that the nitrogen atoms are positioned at the 1 and 8 positions of the ring system. The naphthyridine structure serves as a scaffold that can be modified with various functional groups to tune its properties and potential biological activities.

Physical and Chemical Properties

The basic physical and chemical properties of Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 82360-75-6 |

| Molecular Formula | C14H14N2O4 |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | Ethyl 4-hydroxy-2-oxo-1-prop-2-enyl-1,8-naphthyridine-3-carboxylate |

| Physical Appearance | Not specified in sources |

| Melting Point | Not specified in sources |

| Solubility | Not specified in sources |

| MDL Number | MFCD17011904 |

The compound features a molecular structure with two nitrogen atoms in the naphthyridine core, four oxygen atoms present in the hydroxyl, oxo, and carboxylate functional groups, and fourteen carbon atoms distributed throughout the molecule . The presence of the allyl group (prop-2-enyl) provides a reactive site for further modifications, which enhances the compound's utility in organic synthesis.

Structural Characteristics

The structural characteristics of Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate include a bicyclic naphthyridine core with specific substitution patterns. The 1,8-naphthyridine structure forms the foundation of the molecule, with the allyl group attached to the nitrogen at position 1, introducing a degree of lipophilicity and a site for potential further functionalization through the terminal alkene. The hydroxyl group at position 4 can participate in hydrogen bonding and serves as a reactive site for chemical modifications. The oxo group at position 2 and the ethyl carboxylate at position 3 contribute to the electronic properties of the molecule and provide additional functional handles for derivatization .

Synthesis Methods

The synthesis of Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps and relies on established organic chemistry techniques. The synthetic pathway generally begins with suitable precursors that can be assembled to form the naphthyridine core structure, followed by functionalization to introduce the specific substituents required.

General Synthetic Approach

| Manufacturer | Product Number | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| Matrix Scientific | 058130 | 95% | 1g | $587 |

| AK Scientific | 0171AF | Not specified | 1g | $842 |

| American Custom Chemicals Corporation | CHM0140621 | 95.00% | 1g | $1,223.15 |

| Crysdot | CD11051914 | 95+% | 1g | $363 |

| Alichem | 82360756 | Not specified | 1g | $400 |

This significant price variation across suppliers for the same quantity and similar purity levels suggests differences in synthesis methods, quality control procedures, or market positioning strategies among manufacturers . The relatively high cost per gram indicates that the compound is produced on a small scale, likely for research purposes rather than industrial applications.

Product Specifications

The commercially available Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is typically provided with purity levels of 95% or higher, making it suitable for research applications . The compound is generally supplied in small quantities (1 gram), further supporting its classification as a research chemical rather than a bulk industrial reagent.

Related Compounds and Derivatives

Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is part of a broader family of naphthyridine derivatives with similar structures but different substituents. Understanding these related compounds provides context for the specific properties and applications of the target compound.

Structural Analogs

One closely related compound is Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 1253789-55-7), which differs from the target compound in having a propargyl (prop-2-ynyl) group instead of an allyl group at position 1 . This subtle structural difference—the presence of a triple bond in the propargyl group versus the double bond in the allyl group—can significantly impact the compound's reactivity and potential applications.

Other structural analogs mentioned in the patent literature include various 4-hydroxy-1,8-naphthyridine-3-carboxylic acids and their derivatives, such as 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid and its ethyl ester, and 7-ethoxy-4-hydroxy-1,8-naphthyridine-3-carboxylic acid and its ethyl ester . These compounds differ from the target compound in their substitution patterns on the naphthyridine core, particularly at positions 7 and 1.

Functional Derivatives

The presence of multiple functional groups in Ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate provides opportunities for derivatization to create a range of related compounds. The hydroxyl group at position 4 can be modified through esterification, etherification, or oxidation reactions. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified to form different esters. The allyl group can undergo various transformations, including hydrogenation, epoxidation, or cross-coupling reactions.

These potential modifications expand the chemical space around the core structure and may lead to derivatives with enhanced or specialized properties for specific applications in medicinal chemistry or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume